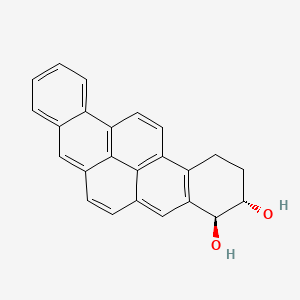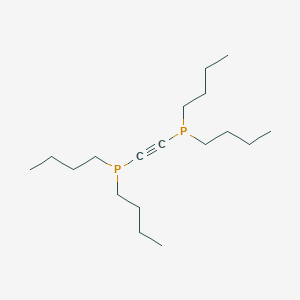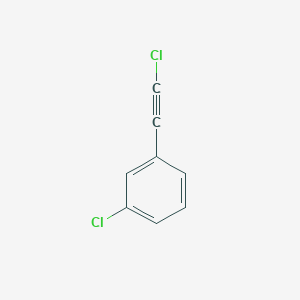![molecular formula C20H18O8 B14427940 [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid CAS No. 79339-08-5](/img/structure/B14427940.png)
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzoyl and oxobutyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]acetic acid
- **2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]butanoic acid
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
79339-08-5 |
|---|---|
Fórmula molecular |
C20H18O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-[2-benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-10(21)15(18(24)11-5-3-2-4-6-11)16(17(19(25)26)20(27)28)13-8-7-12(22)9-14(13)23/h2-9,15-17,22-23H,1H3,(H,25,26)(H,27,28) |
Clave InChI |
PSLRGRWXDZPPQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(C1=C(C=C(C=C1)O)O)C(C(=O)O)C(=O)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




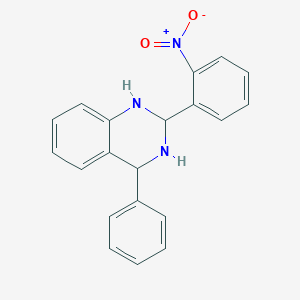
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
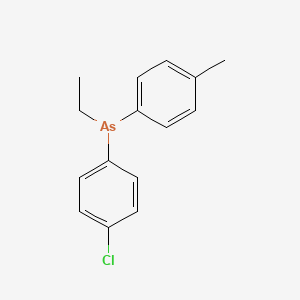

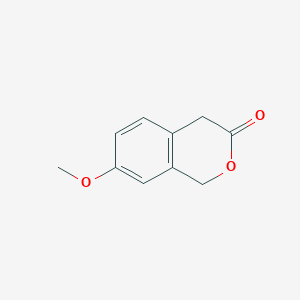
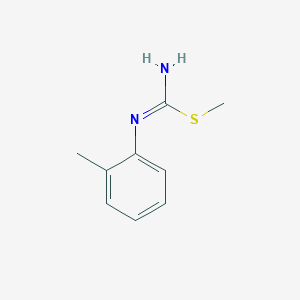
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
